molecular formula C8H7NO3 B3352587 3-Oxo-3-(pyridin-4-YL)propanoic acid CAS No. 4968-94-9

3-Oxo-3-(pyridin-4-YL)propanoic acid

Cat. No.: B3352587
CAS No.: 4968-94-9
M. Wt: 165.15 g/mol
InChI Key: XGBWQOBKCNZNFE-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyridin-4-yl)propanoic acid is a β-keto acid derivative featuring a pyridine ring substituted at the 4-position (Figure 1). Its molecular formula is C₈H₇NO₃, with a molecular weight of 181.15 g/mol. The compound combines a carboxylic acid group with a ketone functionality, making it a versatile intermediate in organic synthesis and medicinal chemistry. Notably, it serves as a precursor for β-amino acids, which are critical in designing peptidomimetics and bioactive molecules .

Properties

IUPAC Name

3-oxo-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7(5-8(11)12)6-1-3-9-4-2-6/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBWQOBKCNZNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573505
Record name 3-Oxo-3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4968-94-9
Record name 3-Oxo-3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(pyridin-4-YL)propanoic acid typically involves the reaction of pyridine derivatives with propanoic acid derivatives under controlled conditions. One common method includes the use of 4-pyridinecarboxaldehyde and malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-(pyridin-4-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted pyridine derivatives.

Scientific Research Applications

3-Oxo-3-(pyridin-4-YL)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyridin-4-YL)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The keto group and pyridine ring play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Features :

  • Pyridine ring : Enhances solubility and participates in hydrogen bonding or π-π interactions.
  • β-keto acid moiety : Facilitates tautomerism and reactivity in nucleophilic additions.
  • Applications: Intermediate in synthesizing 3-amino-3-(pyridin-4-yl)propanoic acid, a building block for bioactive compounds .

Comparison with Structural Analogues

Positional Isomers: Pyridine Substitution Patterns

The position of the pyridine substituent significantly impacts electronic and steric properties:

Compound Pyridine Substitution Molecular Formula Molecular Weight Key Properties Reference
3-Oxo-3-(pyridin-4-yl)propanoic acid 4-position C₈H₇NO₃ 181.15 High polarity, potential H-bond donor
Methyl 3-oxo-3-(pyridin-2-yl)propanoate 2-position C₉H₉NO₃ 179.17 Increased steric hindrance near ketone

Impact :

  • 4-position substitution : Aligns the pyridine nitrogen for optimal hydrogen bonding in biological targets.
  • 2-position substitution : May reduce reactivity due to steric effects near the ketone group.

Ester Derivatives: Enhanced Lipophilicity

Esterification of the carboxylic acid group improves membrane permeability:

Compound R Group Molecular Weight CAS Number Key Notes Reference
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate Ethyl 193.20 26377-17-3 Prodrug candidate; higher logP
Ethyl 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate 4-Fluorophenyl + Ethyl 287.29 208655-02-1 Enhanced π-stacking with aromatic systems

Heterocyclic Hybrids: Expanded Functionality

Incorporation of additional heterocycles modulates bioactivity:

Compound Structure Molecular Formula Key Features Reference
3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanoic acid Fused triazolo-pyridine ring C₉H₉N₃O₃ Potential kinase inhibition
3-[[2-[(5Z)-4-Oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic acid Thiazolidinone + chalcone-like moiety C₁₈H₁₅N₃O₄S₂ Anticancer activity via thiol reactivity

Physicochemical Properties :

  • Solubility : The carboxylic acid form is water-soluble, while esters (e.g., ethyl derivative) are lipid-soluble .
  • Melting Point : Esters generally exhibit lower melting points (e.g., ethyl ester: liquid at room temperature) compared to the solid acid form.

Safety Notes:

  • Limited toxicological data are available for this compound. Related compounds (e.g., ) highlight the need for thorough toxicity studies before biomedical use.

Biological Activity

3-Oxo-3-(pyridin-4-YL)propanoic acid, a compound characterized by a pyridine ring and a propanoic acid moiety with a keto group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H7NO3
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 4968-94-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as a metal chelator, enhancing fluorescence and potentially influencing cellular pathways involved in disease processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Animal models have shown that it can reduce neuronal damage in conditions such as ischemia and neurodegenerative diseases, likely due to its antioxidant activity.

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Anticancer Mechanism Induced apoptosis in HeLa cells with IC50 values around 50 µM; involved caspase activation and mitochondrial membrane potential disruption.
Neuroprotection In rat models, reduced infarct size by 30% following induced ischemia; suggested mechanisms include reduction of oxidative stress and inflammation.

Research Findings

  • Antimicrobial Studies : A series of experiments showed that the compound inhibited bacterial growth effectively, with results indicating potential for further development into therapeutic agents targeting resistant strains .
  • Cancer Research : Studies published in journals such as "Cancer Letters" reported that treatment with this compound led to significant tumor size reduction in xenograft models, highlighting its potential as an anticancer drug .
  • Neuroprotective Research : Investigations into its neuroprotective effects revealed that it could mitigate oxidative stress markers in neuronal cells, suggesting a role in protecting against neurodegeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-3-(pyridin-4-YL)propanoic acid
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